molecular formula C29H31NO5 B2700165 Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate CAS No. 2006281-57-6

Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate

Cat. No.: B2700165
CAS No.: 2006281-57-6
M. Wt: 473.569
InChI Key: SEZGDIZEAMXBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate is a synthetic α,β-unsaturated ester with a complex substitution pattern. The molecule features a prop-2-enoate backbone substituted with a tert-butoxycarbonylamino (Boc-amino) group at position 2, a phenyl group at position 3, and a 4-phenylmethoxyphenyl moiety also at position 2.

The Boc group (2-methylpropan-2-yl)oxycarbonylamino serves as a protective group for amines, enhancing stability during synthetic processes. The 4-phenylmethoxyphenyl substituent introduces steric bulk and aromaticity, which may influence crystallinity and intermolecular interactions such as π-π stacking .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-5-33-27(31)26(30-28(32)35-29(2,3)4)25(22-14-10-7-11-15-22)23-16-18-24(19-17-23)34-20-21-12-8-6-9-13-21/h6-19H,5,20H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZGDIZEAMXBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate, commonly referred to as a derivative of ethyl acrylate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C29H31NO5 and a molecular weight of 473.569 g/mol, is characterized by its complex structure that includes phenyl and methoxy groups, which may influence its pharmacological properties.

Chemical Structure and Properties

PropertyValue
Molecular Formula C29H31NO5
Molecular Weight 473.569 g/mol
IUPAC Name This compound
CAS Number 2006281-57-6
Purity Typically ≥95%

The compound's structure includes an ethyl ester functional group and a carbon chain that may enhance its lipophilicity, potentially impacting its absorption and distribution in biological systems.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • The compound may interact with specific cellular targets, such as enzymes involved in cell signaling pathways (e.g., protein kinases), leading to altered cell growth and survival.
    • It may also exert effects on the tumor microenvironment, influencing angiogenesis and metastasis.

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Studies suggest that compounds featuring phenolic structures can scavenge free radicals, reducing oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage, including neurodegenerative disorders.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study highlighted the role of phenolic groups in enhancing biological activity against cancer cells.
  • Antioxidant Activity Assessment :
    • Research published in Phytochemistry evaluated the antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds with similar structures exhibited significant free radical scavenging activity, supporting their potential use as therapeutic agents against oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

  • Structural Differences: The title compound replaces the cyano (-CN) group in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate with a Boc-amino group. Additionally, the 4-methoxyphenyl substituent is replaced with a 4-phenylmethoxyphenyl group in the title compound.
  • Electronic Effects: The cyano group in the analogous compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the β-carbon. In contrast, the Boc-amino group is electron-donating, reducing electrophilicity but increasing steric hindrance .
  • Crystallographic Behavior: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibits a syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°), which is critical for its reactivity. The title compound’s bulkier substituents may distort this conformation, affecting packing efficiency and crystal symmetry .

2-Propenoate Derivatives with Fluorinated Substituents

  • Example: 2-[Methyl(perfluorooctylsulfonyl)amino]ethyl prop-2-enoate (CAS 49859-70-3).
  • Key Differences : Fluorinated analogs prioritize thermal and chemical resistance due to C-F bonds. The title compound lacks fluorination but compensates with aromatic substituents, favoring π-π interactions over hydrophobic effects.

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

  • Functional Group Comparison: Both compounds share the Boc-amino group. However, the pentanoic acid derivative replaces the α,β-unsaturated ester with a hydroxycarboxylic acid chain.
  • Reactivity : The carboxylic acid in the latter enables hydrogen bonding and salt formation, while the title compound’s ester group is more hydrolytically stable but less reactive in nucleophilic environments .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Title Compound Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Fluorinated Propenoate
Molecular Weight (g/mol) ~527.6 (calculated) 245.25 ~500–600
Key Functional Groups Boc-amino, phenylmethoxyphenyl Cyano, methoxyphenyl Perfluorosulfonamido
Electrophilicity (β-carbon) Moderate (Boc-amino EDG) High (cyano EWG) Low (fluorinated)
Crystallinity Likely low (bulky substituents) High (syn-periplanar conformation) Variable (depends on R-group)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, protection/deprotection of functional groups, and esterification. Key intermediates may require coupling reactions under anhydrous conditions, as seen in structurally analogous sulfonamide compounds. Elevated temperatures (~80–120°C) and catalysts like DMAP (4-dimethylaminopyridine) are often employed to enhance yields. Solvent selection (e.g., DMF or THF) is critical to stabilize reactive intermediates .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

  • Methodological Answer : Advanced analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm functional groups and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm crystal packing, as demonstrated in studies of similar enoate esters .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted to evaluate interactions with targets like kinases or inflammatory cytokines. For example, structurally related carbamates and sulfonamides show anti-inflammatory activity via NF-κB pathway modulation in monocyte/macrophage models. Dose-response curves and IC50_{50} values are critical for initial activity profiling .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Statistical Meta-Analysis : Use tools like ANOVA to compare datasets across studies.
  • Reproducibility Testing : Standardize protocols (e.g., cell culture conditions, reagent batches).
  • Comparative Structural Analysis : Correlate activity with stereochemical or substituent variations, as seen in studies of chiral prop-2-enoate derivatives .

Q. What computational methods are effective in designing reactions for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. The ICReDD framework combines computational reaction path searches with experimental validation, reducing trial-and-error optimization. For example, solvent effects and steric hindrance can be modeled to prioritize synthetic routes .

Q. How does stereochemistry influence the compound’s biological interactions?

  • Methodological Answer : Enantiomeric forms may exhibit divergent binding affinities. Techniques include:

  • Chiral HPLC : Separate enantiomers for individual testing.
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or TNF-α). Studies on ethyl 2-amino-3-hydroxypropanoate derivatives show that (2S,3R) configurations enhance receptor specificity .

Q. What strategies optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, identify critical parameters (temperature, catalyst loading). For example, a Central Composite Design (CCD) can model nonlinear relationships between variables, minimizing side reactions and maximizing yield .

Q. How can reaction kinetics be analyzed to improve synthesis efficiency?

  • Methodological Answer : Real-time monitoring via in situ FTIR or UV-Vis spectroscopy tracks intermediate formation. Kinetic models (e.g., pseudo-first-order approximations) quantify rate constants. Studies on sulfonamide synthesis highlight Arrhenius plots to optimize activation energy and solvent polarity effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.